molecular formula C6H15NO8 B3420997 (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate CAS No. 207226-23-1

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate

Cat. No.: B3420997
CAS No.: 207226-23-1
M. Wt: 229.19 g/mol
InChI Key: OHFQXMNDKUHFDU-SIQASLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate typically involves multi-step organic reactions. One common approach starts with the selective nitration of hexane derivatives, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The stereochemistry is carefully managed using chiral catalysts and specific reaction conditions to ensure the desired configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products

    Oxidation: Formation of hexane-1,2,3,4,5-pentone derivatives.

    Reduction: Production of hexane-1,2,3,4,5-pentolamine.

    Substitution: Generation of various hexane derivatives with different functional groups.

Scientific Research Applications

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl groups facilitate binding to active sites of enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S)-6-methoxyhexane-1,2,3,4,5-pentol: Similar structure but with a methoxy group instead of a nitro group.

    (2S,3R,4R,5S)-6-chlorohexane-1,2,3,4,5-pentol: Contains a chloro group instead of a nitro group.

Uniqueness

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl groups

Properties

IUPAC Name

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO7.H2O/c2*8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h2*3-6,8-12H,1-2H2;1H2/t2*3-,4-,5+,6+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUHMYCAWVBKQ-SIJONPOXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Reactant of Route 2
Reactant of Route 2
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Reactant of Route 3
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Reactant of Route 4
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Reactant of Route 5
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Reactant of Route 6
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate

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